N-methyl-2-(pyrazin-2-yl)pyrrolidine-2-carboxamide
Overview
Description
Synthesis Analysis
The synthesis of pyrrolidine derivatives, which include N-methyl-2-(pyrazin-2-yl)pyrrolidine-2-carboxamide, often involves various methods such as cyclization, ring annulation, cycloaddition, and direct C-H arylation . The synthetic strategies used can be broadly classified into two categories: ring construction from different cyclic or acyclic precursors, and functionalization of preformed pyrrolidine rings .Molecular Structure Analysis
The molecular structure of N-methyl-2-(pyrazin-2-yl)pyrrolidine-2-carboxamide is characterized by a pyrrolidine ring and a pyrazine ring . The pyrrolidine ring is a five-membered ring with nitrogen as one of the members . The pyrazine ring is a six-membered ring with two nitrogen atoms .Chemical Reactions Analysis
Pyrrolopyrazine derivatives, including N-methyl-2-(pyrazin-2-yl)pyrrolidine-2-carboxamide, exhibit a wide range of chemical reactions. These reactions are often influenced by the presence of the pyrrolidine and pyrazine rings in the molecular structure .Physical And Chemical Properties Analysis
The physical and chemical properties of N-methyl-2-(pyrazin-2-yl)pyrrolidine-2-carboxamide are influenced by its molecular structure, which includes a pyrrolidine ring and a pyrazine ring . The presence of these rings allows for efficient exploration of the pharmacophore space due to sp3-hybridization .Scientific Research Applications
Synthesis and Structural Studies
Synthesis of Novel Pyrazine-Substituted Compounds : Research into pyrazine-substituted compounds, such as N-methyl-2-(pyrazin-2-yl)pyrrolidine-2-carboxamide, has led to the synthesis of novel pyrazine-substituted 1H-pyrrole-2-carboxamides and related tethered heterocycles. These compounds were developed through various synthetic procedures, including SNAr, borylation, and C–C cross couplings, among others. The synthesis routes typically involve 4–12 steps and yield a range of compounds with potential applications in drug discovery programs (Howells et al., 2022).
Metal-Organic Frameworks (MOFs) : N-methyl-2-(pyrazin-2-yl)pyrrolidine-2-carboxamide and its derivatives have been utilized in the formation of metal-organic frameworks (MOFs), showcasing their potential in creating complex structures with specific network topologies. For instance, the hydrated copper acetate complex of a similar ligand demonstrated a 10(3) network topology within its MOF structure, highlighting the versatility of these compounds in constructing intricate molecular architectures (Cati & Stoeckli-Evans, 2014).
Antimicrobial Activities
Antimicrobial Properties : Several studies have explored the antimicrobial activities of pyrazine carboxamide derivatives. For example, novel 2-imino-5-hydroxymethyl-8-methyl-2H-pyrano[2,3-c]pyridine-3-(N-aryl) carboxamides demonstrated significant antibacterial and antifungal activities, comparable or even superior to standard drugs. These findings suggest the potential of N-methyl-2-(pyrazin-2-yl)pyrrolidine-2-carboxamide derivatives in developing new antimicrobial agents (Zhuravel et al., 2005).
Electronic and Nonlinear Optical Properties
Electronic and Nonlinear Optical Studies : The electronic and nonlinear optical (NLO) properties of compounds related to N-methyl-2-(pyrazin-2-yl)pyrrolidine-2-carboxamide, such as 5-aryl-N-(pyrazin-2-yl)thiophene-2-carboxamides, have been investigated through DFT calculations. These studies provide insights into the reactivity parameters, electronic delocalization, and the impact of various substituents on the NLO behavior of these compounds, which could be relevant for applications in materials science (Ahmad et al., 2021).
Future Directions
The pyrrolidine ring, a key component of N-methyl-2-(pyrazin-2-yl)pyrrolidine-2-carboxamide, is a versatile scaffold for designing and developing novel biologically active compounds and drug candidates . Future research will likely continue to explore the potential of this compound in various applications, particularly in the field of medicinal chemistry .
Mechanism of Action
Target of Action
Related compounds such as pyrrolopyrazine derivatives have shown a wide range of biological activities, including antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory .
Mode of Action
It is known that compounds with similar structures interact with their targets, leading to changes in cellular processes .
Biochemical Pathways
Related compounds have been shown to influence various biochemical pathways, leading to a range of downstream effects .
Result of Action
Related compounds have been shown to exhibit a range of biological activities, suggesting that n-methyl-2-(pyrazin-2-yl)pyrrolidine-2-carboxamide may have similar effects .
Action Environment
Environmental factors can influence the action, efficacy, and stability of N-methyl-2-(pyrazin-2-yl)pyrrolidine-2-carboxamide . These factors can include temperature, pH, and the presence of other compounds.
properties
IUPAC Name |
N-methyl-2-pyrazin-2-ylpyrrolidine-2-carboxamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N4O/c1-11-9(15)10(3-2-4-14-10)8-7-12-5-6-13-8/h5-7,14H,2-4H2,1H3,(H,11,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UOVQPIFJCFXMRM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1(CCCN1)C2=NC=CN=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N4O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-methyl-2-(pyrazin-2-yl)pyrrolidine-2-carboxamide |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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